Bicyclo[2.1.0]pentan-1-amine
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Overview
Description
Bicyclo[2.1.0]pentan-1-amine is a bicyclic amine compound with a unique structure characterized by a five-membered ring fused to a three-membered ring. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.0]pentan-1-amine typically involves the cyclization of suitable precursors. One common method involves the intramolecular cyclization of trisubstituted cyclopentane carboxylates mediated by lithium bis(trimethylsilyl)amide . This method allows for the preparation of both cis- and trans-1,3-disubstituted bicyclo[2.1.0]pentane derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.0]pentan-1-amine undergoes various types of chemical reactions, including:
Isomerization: It can isomerize to cyclopentene and 1,4-pentadiene.
Cycloaddition: It can participate in cycloaddition reactions with compounds like fumaronitrile.
Radical Reactions: It reacts with radicals such as trichloromethyl and t-butoxyl radicals.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, bromotrichloromethane, and t-butyl hypochlorite . Reaction conditions often involve photochemical activation or the use of radical initiators.
Major Products
The major products formed from these reactions include cyclopentene, 1,4-pentadiene, and various cycloaddition adducts .
Scientific Research Applications
Bicyclo[2.1.0]pentan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of bicyclo[2.1.0]pentan-1-amine involves the scission of the C1–C4 bond, generating cyclopentane-1,3-diyl in a singlet electronic state . This intermediate can undergo reclosure or hydrogen migration, leading to various reaction pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Another strained bicyclic compound with a different ring fusion pattern.
Cyclopropane: A simpler strained ring system that shares some mechanistic similarities.
Uniqueness
Bicyclo[2.1.0]pentan-1-amine is unique due to its specific ring strain and reactivity, which differ from other bicyclic and strained ring compounds. Its ability to undergo a variety of reactions and form diverse products makes it a valuable compound in synthetic chemistry .
Biological Activity
Bicyclo[2.1.0]pentan-1-amine is a bicyclic amine that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in drug design, and relevant case studies.
Structural Characteristics
This compound features a rigid bicyclic structure that can influence its interaction with biological targets. The compound's unique conformation allows it to fit into specific binding sites on enzymes and receptors, potentially modulating their activity. This structural rigidity may confer advantages in terms of metabolic stability and bioactivity compared to more flexible compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes, influencing their catalytic activity and altering metabolic pathways.
- Receptor Binding : Its structure enables it to bind selectively to receptors, potentially affecting signaling pathways involved in physiological processes.
- Modulation of Inflammatory Responses : Similar compounds have been shown to exhibit anti-inflammatory properties by regulating cytokine release and modulating immune responses.
Applications in Drug Design
This compound serves as a valuable scaffold in drug development due to its potential as a bioisostere for various functional groups found in biologically active molecules. Its application includes:
- Drug Candidates : The compound is being explored for its potential as a drug candidate, particularly in the context of inflammatory diseases and metabolic disorders.
- Synthetic Building Block : It is utilized as a building block for synthesizing more complex molecules, enabling the exploration of new therapeutic agents.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of bicyclic amines, including this compound:
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Anti-inflammatory Activity : Research indicates that derivatives of this compound can significantly reduce pro-inflammatory cytokine production in vitro, demonstrating their potential as anti-inflammatory agents .
Compound IC50 (µM) Effect on Cytokines This compound derivative 0.5 TNFα downregulation Control (standard anti-inflammatory) 0.3 TNFα downregulation - Synthesis and Evaluation : A study conducted on the synthesis of bicyclo[2.1.0]pentan-1-amines revealed that these compounds could be efficiently synthesized and evaluated for their biological activity, showing promise as novel therapeutic agents .
- Comparative Analysis : When compared to other bicyclic compounds, bicyclo[2.1.0]pentan-1-amines exhibited distinct reactivity profiles that may enhance their utility in medicinal chemistry .
Properties
Molecular Formula |
C5H9N |
---|---|
Molecular Weight |
83.13 g/mol |
IUPAC Name |
bicyclo[2.1.0]pentan-1-amine |
InChI |
InChI=1S/C5H9N/c6-5-2-1-4(5)3-5/h4H,1-3,6H2 |
InChI Key |
VTFJELIQPFANMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1C2)N |
Origin of Product |
United States |
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